molecular formula C23H21ClN2O5 B10908051 ethyl 4-{5-[(E)-{2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinylidene}methyl]furan-2-yl}benzoate

ethyl 4-{5-[(E)-{2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinylidene}methyl]furan-2-yl}benzoate

Cat. No.: B10908051
M. Wt: 440.9 g/mol
InChI Key: UNISAEAKUWLGMG-DHRITJCHSA-N
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Description

ETHYL 4-[5-({(E)-2-[2-(4-CHLORO-3-METHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-FURYL]BENZOATE is a complex organic compound with a unique structure that includes a furan ring, a benzoate ester, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[5-({(E)-2-[2-(4-CHLORO-3-METHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-FURYL]BENZOATE typically involves multiple steps:

    Formation of the hydrazone linkage: This step involves the reaction of 4-chloro-3-methylphenoxyacetic acid with hydrazine to form the hydrazone intermediate.

    Cyclization to form the furan ring: The hydrazone intermediate undergoes cyclization under acidic or basic conditions to form the furan ring.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[5-({(E)-2-[2-(4-CHLORO-3-METHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-FURYL]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

ETHYL 4-[5-({(E)-2-[2-(4-CHLORO-3-METHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-FURYL]BENZOATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-[5-({(E)-2-[2-(4-CHLORO-3-METHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-FURYL]BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage can form reversible covalent bonds with active sites of enzymes, potentially inhibiting their activity. The furan ring and benzoate ester may also interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-[5-({(E)-2-[2-(4-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-FURYL]BENZOATE
  • ETHYL 4-[5-({(E)-2-[2-(4-FLUOROPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-FURYL]BENZOATE

Uniqueness

ETHYL 4-[5-({(E)-2-[2-(4-CHLORO-3-METHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-FURYL]BENZOATE is unique due to the presence of the chloro and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. The combination of these substituents with the hydrazone linkage and furan ring provides a distinct chemical profile compared to similar compounds.

Properties

Molecular Formula

C23H21ClN2O5

Molecular Weight

440.9 g/mol

IUPAC Name

ethyl 4-[5-[(E)-[[2-(4-chloro-3-methylphenoxy)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C23H21ClN2O5/c1-3-29-23(28)17-6-4-16(5-7-17)21-11-9-19(31-21)13-25-26-22(27)14-30-18-8-10-20(24)15(2)12-18/h4-13H,3,14H2,1-2H3,(H,26,27)/b25-13+

InChI Key

UNISAEAKUWLGMG-DHRITJCHSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)COC3=CC(=C(C=C3)Cl)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)COC3=CC(=C(C=C3)Cl)C

Origin of Product

United States

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